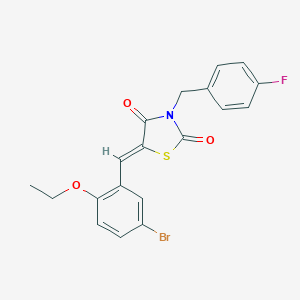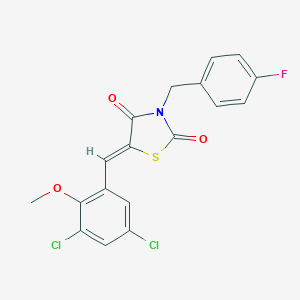![molecular formula C20H19Cl4N3O3 B302244 N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide, also known as DCM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DCM is a hydrazone derivative of 4,5-dichloro-1,2-dithiol-3-one, which has been found to exhibit significant biological activity.
作用機序
The mechanism of action of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of viral replication. It has also been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
One of the advantages of using N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成法
The synthesis of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3,4-dichlorobenzylamine in the presence of acetic acid. The resulting product is then reacted with 2-(4-morpholinyl)acetic acid hydrazide to form this compound.
科学的研究の応用
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
分子式 |
C20H19Cl4N3O3 |
|---|---|
分子量 |
491.2 g/mol |
IUPAC名 |
N-[(Z)-[3,5-dichloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H19Cl4N3O3/c21-15-2-1-13(7-16(15)22)12-30-20-17(23)8-14(9-18(20)24)10-25-26-19(28)11-27-3-5-29-6-4-27/h1-2,7-10H,3-6,11-12H2,(H,26,28)/b25-10- |
InChIキー |
YMDPIZHATCSNGD-MRUKODCESA-N |
異性体SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
正規SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
